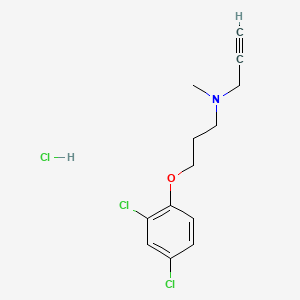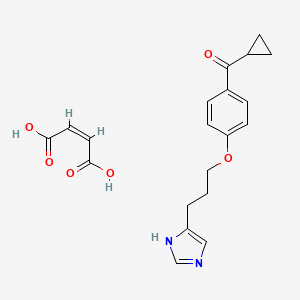
Mesulergine hydrochloride
説明
Mesulergine hydrochloride, also known as CU 32-085 hydrochloride, is a solid compound . It belongs to the ergoline group of drugs . It acts on serotonin and dopamine receptors . Specifically, it is an agonist of dopamine D2-like receptors and serotonin 5-HT6 receptors and an antagonist of serotonin 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors .
Molecular Structure Analysis
The molecular structure of Mesulergine hydrochloride has been studied using high-resolution X-ray diffraction measurements . These studies have helped map the electron deformation density of the compound .Chemical Reactions Analysis
While specific chemical reactions involving Mesulergine hydrochloride are not detailed in the search results, an experimental charge density study suggests that a region of negative electrostatic potential near a nitrogen atom in the NHSO2N(CH3)2 substituent would be reactive toward electrophilic attack .Physical And Chemical Properties Analysis
Mesulergine hydrochloride is a white solid with a melting point at 243°C, and it is soluble in water . It’s a semi-synthetic 8-amino-ergoline derivative .科学的研究の応用
Dopamine Agonist
Mesulergine hydrochloride is known to be a dopamine agonist . Dopamine agonists are a class of drugs that are used in the treatment of conditions like Parkinson’s disease and certain pituitary tumors. They work by binding to dopamine receptors and mimicking the action of dopamine in the brain.
Charge Density Study
High-resolution X-ray diffraction measurements have been used to map the electron deformation density of Mesulergine hydrochloride . This kind of study is crucial in understanding the electronic structure of the molecule, which can provide insights into its reactivity and interactions with other molecules.
Molecular Electrostatic Potential
The electron densities determined in the least-squares multipole refinement have been used to calculate the molecular electrostatic potentials . These potentials can give information about the regions of the molecule that would be reactive toward electrophilic or nucleophilic attack.
Ergoline Derivative
Mesulergine hydrochloride belongs to a class of compounds called ergolines . Ergolines have been shown to have either adrenergic, serotoninergic, or dopaminergic activity depending on the size and electronic characteristics of the substituents.
Antiprolactin Effects
Mesulergine hydrochloride displays antiprolactin effects in vivo . Antiprolactin drugs are used to treat conditions like hyperprolactinemia, where there is an excess of prolactin hormone in the body.
Antiparkinsonian Effects
Mesulergine hydrochloride has antiparkinsonian effects . This makes it a potential candidate for the treatment of Parkinson’s disease, a neurodegenerative disorder characterized by a progressive deficiency in dopamine synthesis in the substantia nigra.
作用機序
Target of Action
Mesulergine hydrochloride is a drug that primarily targets serotonin and dopamine receptors . Specifically, it is an agonist of dopamine D2-like receptors and serotonin 5-HT6 receptors , and an antagonist of serotonin 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors . It also has affinity for the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1F, and 5-HT5A receptors .
Mode of Action
As an agonist, mesulergine hydrochloride activates dopamine D2-like receptors and serotonin 5-HT6 receptors , leading to an increase in the neurotransmission of dopamine and serotonin . As an antagonist, it blocks the action of serotonin on 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors , thereby inhibiting the effects of serotonin .
Biochemical Pathways
Given its interaction with dopamine and serotonin receptors, it is likely to influence thedopaminergic and serotonergic pathways . These pathways play crucial roles in various physiological functions, including mood regulation, reward, sleep, and cognition.
Result of Action
The activation of dopamine D2-like receptors and serotonin 5-HT6 receptors, and the inhibition of serotonin 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors by mesulergine hydrochloride can result in a variety of molecular and cellular effects. For instance, it has been shown to display antiprolactin and antiparkinsonian effects in vivo .
特性
IUPAC Name |
(6aR,9S,10aR)-9-(dimethylsulfamoylamino)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2S.ClH/c1-20(2)25(23,24)19-13-9-15-14-6-5-7-16-18(14)12(10-21(16)3)8-17(15)22(4)11-13;/h5-7,10,13,15,17,19H,8-9,11H2,1-4H3;1H/t13-,15+,17+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANSYUJEPWNHIM-IVMONYBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64795-35-3 (Parent) | |
| Record name | Mesulergine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072786120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40223115 | |
| Record name | Mesulergine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mesulergine hydrochloride | |
CAS RN |
72786-12-0 | |
| Record name | Sulfamide, N′-[(8α)-1,6-dimethylergolin-8-yl]-N,N-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72786-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mesulergine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072786120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mesulergine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide](/img/structure/B1662208.png)






![2-[2-[4-(4-Nitrobenzyloxy)phenyl]ethyl]isothiourea mesylate](/img/structure/B1662221.png)





